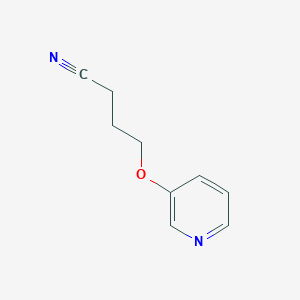
4-(3-Pyridinyloxy)butyronitrile
Cat. No. B8455266
M. Wt: 162.19 g/mol
InChI Key: VLJUUPMEGDYFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04599336
Procedure details


Sodium hydride (13.3 g., 0.32 mol, 57% oil dispersion) was washed with pentane to remove the oil and 26.1 g. (0.275 mol) of 3-hydroxypyridine in 300 ml. of anhydrous DMF was added with cooling in a cold water bath. The mixture was then stirred and heated at 60° for 1 hour. After cooling to 25°, 40.7 g. (0.275 mol) of 4-bromobutyronitrile in 40 ml. of anhydrous DMF was added dropwise over 1 hour with cooling to keep the reaction temperature below 30°. The reaction mixture was then stirred at 25° for 17 hours and the solvent was removed in vacuo. The residue was treated with 100 ml. of water and the product was extracted with CH2Cl2. After washing the extract with 1N NaOH and then with H2O, it was dried (MgSO4) and concentrated in vacuo to an oil which was distilled to yield 25.1 g., b.p. 133°-135°/0.4 mm, (56% yield), of 4-(3-pyridinyloxy)butyronitrile.






Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.CN(C=O)C.Br[CH2:16][CH2:17][CH2:18][C:19]#[N:20]>CCCCC>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH2:16][CH2:17][CH2:18][C:19]#[N:20])[CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.275 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=NC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.275 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC#N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the oil and 26.1 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in a cold water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 60° for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below 30°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at 25° for 17 hours
|
|
Duration
|
17 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with 100 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of water and the product was extracted with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with 1N NaOH
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with H2O, it was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to an oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 25.1 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)OCCCC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
